molecular formula C8H5N3 B1270530 1H-benzimidazole-2-carbonitrile CAS No. 6868-37-7

1H-benzimidazole-2-carbonitrile

Cat. No.: B1270530
CAS No.: 6868-37-7
M. Wt: 143.15 g/mol
InChI Key: VEKMJKMSTPFHQD-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbonitrile is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a nitrile group (-CN) attached to the second carbon of the imidazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

1H-benzimidazole-2-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and modulate the protein’s activity.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce cytotoxicity in cancer cells, particularly breast cancer cells, by disrupting microtubule dynamics . This disruption leads to cell cycle arrest, apoptosis, and autophagy, ultimately resulting in cell death. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine binding site on microtubules, preventing their polymerization and leading to mitotic arrest . This binding interaction is crucial for its anticancer activity, as it selectively targets rapidly dividing cancer cells. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained cytotoxic effects, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it exerts its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbonitrile can be synthesized through various methods. One common approach involves the condensation of 1,2-phenylenediamine with cyanogen bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. Another method involves the cyclization of o-phenylenediamine with formamide followed by dehydration and subsequent reaction with cyanogen bromide.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts such as nanocrystalline magnesium oxide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzimidazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 1H-benzimidazole-2-amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

  • Oxidation yields benzimidazole-2-carboxylic acid.
  • Reduction yields 1H-benzimidazole-2-amine.
  • Substitution reactions yield various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Benzimidazole-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the nitrile group.

    1H-Benzimidazole-2-carboxylic acid: An oxidized form of 1H-benzimidazole-2-carbonitrile.

    1H-Benzimidazole-2-amine: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

IUPAC Name

1H-benzimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKMJKMSTPFHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357114
Record name 1H-benzimidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6868-37-7
Record name 1H-benzimidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.2 Grams of a 2-(trichloromethyl)benzimidazole compound [compound (101)] of the formula (XI) in which X is H and Z is OCF2CFHO was dissolved in 30 ml of ethanol. The resulting solution was added by drops to 4 ml of a 25% aqueous ammonia at 5° C. After stirring for 1 hour at 5° to 15° C., the reaction solution was poured into an ice/conc. hydrochloric acid mixture and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 2.83 g of a 2-cyanobenzimidazole compound [compound (i)] of the formula (II) in which X is H and Z is OCF2CFHO.
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Synthesis routes and methods II

Procedure details

3.2 Grams of a 2-(trichloromethyl)benzimidazole compound [compound (101)] of the formula (XI) in which X is H and Z is OCF2CFHO was dissolved in 30 ml of ethanol. The resulting solution was added by drops to 4 ml of a 25% aqueous ammonia at 5° C. After stirring for 1 hour at 5° to 15° C., the reaction solution was poured into an ice/conc. hydrochloric acid mixture and extrac.ted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 2.83 g of a 2-cyanobenzimidazole compound [compound (i)] of the formula (II) in which X is H and Z is OCF2CFHO.
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Synthesis routes and methods III

Procedure details

6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile. A solution of 5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine (380 mg, 0.745 mmol) in methanolic ammonia solution (20 mL) was stirred at 0° C. to room temperature for 2 h. The solvent was removed under reduced pressure to give crude 64244-(trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-c]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile (300 mg, 96.1% yield). MS (ESI): m/z 420.1 [M+1]+.
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6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile
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5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine
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380 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1H-benzimidazole-2-carbonitrile behave as a reactant with arylidenemalononitriles?

A1: this compound (1) acts as a nitrogen nucleophile when reacting with arylidenemalononitriles (2) in a Michael addition reaction. This reaction leads to the formation of various products, including the main product: 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3). [] Interestingly, the reaction also yields 2-aryl-benzimidazole (4) and 1H-benzimidazole-2-acetonitrile,α-(arylmethylene) (5) as byproducts. [] This highlights the diverse reactivity of this compound and its potential in constructing complex heterocyclic systems.

Q2: What are the synthetic applications of the reaction products derived from this compound?

A2: The 1-amino-3-aryl pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (3) product, obtained from the reaction of this compound with arylidenemalononitriles, can be further functionalized. For instance, reacting compound (3) with formamide leads to the formation of 4-amino-5-aryl pyrimido[5′,4′: 5,6]pyrido[1,2-a]benzimidazole (6). [] This example demonstrates the potential of using this compound as a building block for synthesizing a variety of fused heterocyclic compounds with potential biological activities.

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